2-(3-aminophenyl)-N-ethylacetamide
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Overview
Description
2-(3-aminophenyl)-N-ethylacetamide is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to an ethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-aminophenyl)-N-ethylacetamide typically involves the reaction of 3-nitroacetophenone with ethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The overall reaction can be summarized as follows:
Nitration: 3-nitroacetophenone is synthesized by nitrating acetophenone.
Amination: The nitro group is reduced to an amino group using hydrogen gas and a palladium catalyst.
Acylation: The resulting 3-aminophenyl compound is then acylated with ethyl acetate to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-aminophenyl)-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) for halogenation or sulfuric acid (H2SO4) for nitration.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-(3-aminophenyl)-N-ethylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-aminophenyl)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, thereby modulating their activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-(3-aminophenyl)acetamide: Lacks the ethyl group, resulting in different physicochemical properties.
N-ethyl-3-aminobenzamide: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
2-(3-aminophenyl)-N-ethylacetamide is unique due to the presence of both an amino group and an ethylacetamide moiety, which confer distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(3-aminophenyl)-N-ethylacetamide |
InChI |
InChI=1S/C10H14N2O/c1-2-12-10(13)7-8-4-3-5-9(11)6-8/h3-6H,2,7,11H2,1H3,(H,12,13) |
InChI Key |
PLDDDGWABIPPLR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CC1=CC(=CC=C1)N |
Origin of Product |
United States |
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